molecular formula C11H15NO2S B2446339 N-(2,3-dimethylphenyl)cyclopropanesulfonamide CAS No. 1207053-85-7

N-(2,3-dimethylphenyl)cyclopropanesulfonamide

Cat. No.: B2446339
CAS No.: 1207053-85-7
M. Wt: 225.31
InChI Key: HGSYBMILCBNWFC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)cyclopropanesulfonamide is an organic compound . It is a solid substance with a molecular weight of 121.16 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The compound’s empirical formula is C3H7NO2S .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 101-106°C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

N-(2,3-dimethylphenyl)cyclopropanesulfonamide derivatives have been utilized in nucleophilic substitutions catalyzed by palladium(0), demonstrating their utility in creating cyclopropylideneethyl derivatives. These derivatives serve as building blocks with high synthetic potential, offering a pathway for the regioselective synthesis of complex organic compounds (Stolle et al., 1992).

Synthesis of 2-Alkynyl-Cyclopropanes and Oxiranes

Research on the addition of nucleophiles to conjugate enyne sulfones, including those related to this compound, has led to the synthesis of cyclopropanes and oxiranes in high yields. These reactions underscore the compound's versatility in organic synthesis, contributing to the development of novel cyclopropane and oxirane derivatives (Yoshimatsu et al., 1997).

Lewis Acid Catalyzed Annulations

The compound has been involved in Lewis acid catalyzed (3 + 2)-annulations with donor-acceptor cyclopropanes and ynamides, resulting in cyclopentene sulfonamides. This application highlights its role in the efficient synthesis of cyclopentene derivatives, which are significant in medicinal chemistry and material science (Mackay et al., 2014).

Practical Synthesis and Applications

The practical synthesis and applications of derivatives of this compound have been explored, particularly in the context of generating trifluoromethylated cyclopropane derivatives. These derivatives have shown potential in various chemical transformations, including ring-opening reactions followed by cyclization, offering a pathway to a wide range of organic compounds (Kasai et al., 2012).

Hydrophobically Modified Sulfobetaine Copolymers

Studies have also investigated the synthesis of hydrophobically modified sulfobetaine copolymers using compounds related to this compound. These copolymers exhibit antifouling properties, hemocompatibility, and stimulus-responsive behavior, indicating the compound's utility in polymer science and engineering (Woodfield et al., 2014).

Safety and Hazards

N-(2,3-dimethylphenyl)cyclopropanesulfonamide is harmful if swallowed and causes serious eye irritation. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-4-3-5-11(9(8)2)12-15(13,14)10-6-7-10/h3-5,10,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSYBMILCBNWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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